molecular formula C18H13Cl2NO4S B11610435 ethyl (5Z)-2-[(2,4-dichlorophenyl)amino]-5-(furan-2-ylmethylidene)-4-oxo-4,5-dihydrothiophene-3-carboxylate

ethyl (5Z)-2-[(2,4-dichlorophenyl)amino]-5-(furan-2-ylmethylidene)-4-oxo-4,5-dihydrothiophene-3-carboxylate

Cat. No.: B11610435
M. Wt: 410.3 g/mol
InChI Key: KAPFPAUXAVJMEJ-PBGDOYKQSA-N
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Description

Ethyl (5Z)-2-[(2,4-dichlorophenyl)amino]-5-(furan-2-ylmethylidene)-4-oxo-4,5-dihydrothiophene-3-carboxylate is a synthetic organic compound. It belongs to the class of thiophene derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (5Z)-2-[(2,4-dichlorophenyl)amino]-5-(furan-2-ylmethylidene)-4-oxo-4,5-dihydrothiophene-3-carboxylate typically involves multi-step organic reactions. The starting materials often include 2,4-dichloroaniline, furan-2-carbaldehyde, and ethyl acetoacetate. The reaction conditions may involve:

    Condensation reactions: Combining the starting materials under acidic or basic conditions.

    Cyclization: Formation of the thiophene ring through intramolecular reactions.

    Purification: Using techniques such as recrystallization or chromatography to isolate the final product.

Industrial Production Methods

Industrial production methods may involve scaling up the laboratory synthesis with optimizations for yield and purity. This can include:

    Continuous flow reactors: For efficient and controlled reactions.

    Automated synthesis: Using robotic systems for high-throughput production.

Chemical Reactions Analysis

Types of Reactions

Ethyl (5Z)-2-[(2,4-dichlorophenyl)amino]-5-(furan-2-ylmethylidene)-4-oxo-4,5-dihydrothiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms.

    Reduction: Reduction of functional groups.

    Substitution: Replacement of substituents on the aromatic ring.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: For facilitating specific reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more oxidized thiophene derivatives, while substitution reactions may introduce new functional groups.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its interactions with biological systems.

    Medicine: Investigating its potential as a therapeutic agent.

    Industry: Using its unique properties in material science and other applications.

Mechanism of Action

The mechanism of action of ethyl (5Z)-2-[(2,4-dichlorophenyl)amino]-5-(furan-2-ylmethylidene)-4-oxo-4,5-dihydrothiophene-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The pathways involved may include:

    Binding to active sites: Inhibiting or activating specific enzymes.

    Modulating signaling pathways: Affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Thiophene derivatives: Such as thiophene-2-carboxylate and thiophene-3-carboxylate.

    Furan derivatives: Such as furan-2-carboxylate and furan-3-carboxylate.

Uniqueness

Ethyl (5Z)-2-[(2,4-dichlorophenyl)amino]-5-(furan-2-ylmethylidene)-4-oxo-4,5-dihydrothiophene-3-carboxylate is unique due to its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical properties.

Properties

Molecular Formula

C18H13Cl2NO4S

Molecular Weight

410.3 g/mol

IUPAC Name

ethyl (5Z)-2-(2,4-dichlorophenyl)imino-5-(furan-2-ylmethylidene)-4-hydroxythiophene-3-carboxylate

InChI

InChI=1S/C18H13Cl2NO4S/c1-2-24-18(23)15-16(22)14(9-11-4-3-7-25-11)26-17(15)21-13-6-5-10(19)8-12(13)20/h3-9,22H,2H2,1H3/b14-9-,21-17?

InChI Key

KAPFPAUXAVJMEJ-PBGDOYKQSA-N

Isomeric SMILES

CCOC(=O)C1=C(/C(=C/C2=CC=CO2)/SC1=NC3=C(C=C(C=C3)Cl)Cl)O

Canonical SMILES

CCOC(=O)C1=C(C(=CC2=CC=CO2)SC1=NC3=C(C=C(C=C3)Cl)Cl)O

Origin of Product

United States

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